molecular formula C10H13FO2 B1463408 1-(2,2-Dimethoxyethyl)-2-fluorobenzene CAS No. 1269151-82-7

1-(2,2-Dimethoxyethyl)-2-fluorobenzene

Cat. No.: B1463408
CAS No.: 1269151-82-7
M. Wt: 184.21 g/mol
InChI Key: KOAFAIKWRXPLJC-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a compound with the molecular formula C13H17NO8 . Another related compound is “(1,2-Dimethoxyethyl)benzene” with the molecular formula C10H14O2 .


Synthesis Analysis

A one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols has been developed . The approach uses readily available reagents and catalysts, requires mild reaction conditions, and provides the target compounds in good to high yields .


Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as “(1,2-Dimethoxyethyl)benzene” include a density of 1.0±0.1 g/cm3, boiling point of 203.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .

Safety and Hazards

For the safety and hazards of related compounds, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAFAIKWRXPLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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